molecular formula C13H19BN2O2 B14033178 2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Cat. No.: B14033178
M. Wt: 246.12 g/mol
InChI Key: PSNQXJMCLUYVMW-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a chemical compound that features a cyclopropyl group attached to a pyrimidine ring, with a boron-containing dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine typically involves the coupling of a cyclopropyl-substituted pyrimidine with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine involves its interaction with specific molecular targets. The boron moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and as a potential therapeutic agent. The cyclopropyl and pyrimidine groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is unique due to the combination of its cyclopropyl, pyrimidine, and boron-containing dioxaborolane moieties. This unique structure imparts specific reactivity and stability, making it valuable in various applications, particularly in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C13H19BN2O2

Molecular Weight

246.12 g/mol

IUPAC Name

2-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C13H19BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-8-15-11(16-10)9-5-6-9/h7-9H,5-6H2,1-4H3

InChI Key

PSNQXJMCLUYVMW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)C3CC3

Origin of Product

United States

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